molecular formula C19H16ClN5O4 B4936458 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline CAS No. 5770-15-0

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

Cat. No.: B4936458
CAS No.: 5770-15-0
M. Wt: 413.8 g/mol
InChI Key: BEFRGOUBCLLNFV-UHFFFAOYSA-N
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Description

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a nitroquinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the nitrophenyl and nitroquinoline groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and palladium catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amine derivatives and substituted quinoline compounds, which can further undergo functionalization for various applications.

Scientific Research Applications

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its potential neuroprotective effects make it a valuable compound for further research and development.

Properties

IUPAC Name

8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRGOUBCLLNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386627
Record name ST50240570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-15-0
Record name ST50240570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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